Bismuth aluminum oxide hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth aluminum oxide hydrate is a compound with the chemical formula Bi₂(Al₂O₄)₃·xH₂O. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.

准备方法

Synthetic Routes and Reaction Conditions: Bismuth aluminum oxide hydrate can be synthesized through various methods. One common approach is the hydrothermal method, which involves reacting bismuth nitrate and aluminum nitrate in an aqueous solution under high temperature and pressure conditions. The reaction typically takes place in an autoclave, where the temperature is maintained around 180-200°C for several hours. This method allows for the formation of well-crystallized this compound with high purity .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar hydrothermal method but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. Additionally, other methods such as sol-gel processes and co-precipitation techniques can also be employed for large-scale production .

化学反应分析

Types of Reactions: Bismuth aluminum oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of water molecules in its structure, which can act as a medium for the reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often take place in an aqueous medium.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide and aluminum oxide, while reduction reactions may yield metallic bismuth and aluminum hydroxide .

科学研究应用

2.1. Environmental Chemistry

Bismuth aluminum oxide hydrate has been studied for its interactions with natural organic matter in soils and sediments. Research indicates that bismuth(III) ions can form strong complexes with organic materials, which can influence the mobility and bioavailability of bismuth in environmental systems . This property is particularly valuable in assessing the environmental impact of bismuth compounds.

| Study | Findings |

|---|---|

| Bismuth(III) Complexation | Over 99% of added bismuth(III) was bound to solid phase organic matter at low pH . |

2.2. Catalysis

The compound has potential applications as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. It has been investigated for use in catalytic converters and other industrial processes where efficient chemical transformations are required.

2.3. Material Science

In material science, this compound is explored for its role in enhancing the properties of ceramics and glass materials. Its incorporation into ceramic matrices can improve mechanical strength and thermal stability.

3.1. This compound in Cement Chemistry

A significant study examined the effect of incorporating bismuth oxide into white Portland cement formulations. The results demonstrated that replacing a portion of cement with bismuth oxide led to enhanced hydration properties, which improved the overall performance of the cement .

| Parameter | Control | With Bismuth Oxide |

|---|---|---|

| Compressive Strength | X MPa | Y MPa (improved) |

| Hydration Rate | A% | B% (enhanced) |

3.2. Energetic Materials

This compound has also been investigated within the context of energetic materials, particularly as a non-toxic alternative to lead-based compounds used in military applications such as percussion primers and explosives . The versatility of this compound allows it to be integrated into formulations that require efficient energy release while minimizing environmental hazards.

作用机制

The mechanism of action of bismuth aluminum oxide hydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological systems, it interacts with cellular components, disrupting essential processes in microorganisms and leading to their inhibition or death .

相似化合物的比较

Bismuth oxide (Bi₂O₃): Known for its applications in fuel cells, gas sensors, and photocatalysts. It has a similar structure but lacks the aluminum component.

Aluminum oxide (Al₂O₃): Widely used in ceramics and as a catalyst support. It shares some properties with bismuth aluminum oxide hydrate but does not have the same antimicrobial activity.

Bismuth subgallate: Used in medicine for its antimicrobial and hemostatic properties.

Uniqueness: this compound stands out due to its combination of bismuth and aluminum, which imparts unique properties such as enhanced catalytic activity and antimicrobial effects. Its hydrated form also contributes to its versatility in various applications .

属性

IUPAC Name |

2,4,6,8,9,10-hexaoxa-1,3-dibisma-5,7-dialuminatricyclo[3.3.1.13,7]decane;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Bi.H2O.6O/h;;;;1H2;;;;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHGAPHAOBYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

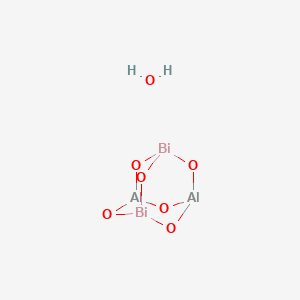

O.O1[Al]2O[Bi]3O[Al]1O[Bi](O2)O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Bi2H2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。